2-Bromo-1-(2,5-dimethylphenyl)ethanone
Overview
Description
2-Bromo-1-(2,5-dimethylphenyl)ethanone is an organic compound with the molecular formula C10H11BrO. It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom and two methyl groups attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,5-dimethylphenyl)ethanone typically involves the bromination of 1-(2,5-dimethylphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with precise control over reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products
Nucleophilic Substitution: Formation of substituted ethanones with different functional groups.
Reduction: Formation of 2-bromo-1-(2,5-dimethylphenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(2,5-dimethylphenyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(2,5-dimethylphenyl)ethanone is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: As a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,5-dimethylphenyl)ethanone involves its reactivity towards nucleophiles and electrophiles. The bromine atom and carbonyl group are key functional sites that participate in chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the carbonyl group can undergo reduction or oxidation, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4’-methoxyacetophenone
- 2-Bromo-4’-methylacetophenone
- 2-Bromo-4’-nitroacetophenone
- 2-Bromo-4’-fluoroacetophenone
Uniqueness
2-Bromo-1-(2,5-dimethylphenyl)ethanone is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature distinguishes it from other brominated acetophenones and can lead to different chemical behavior and applications.
Properties
IUPAC Name |
2-bromo-1-(2,5-dimethylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNKPAIUSINHSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504289 | |
Record name | 2-Bromo-1-(2,5-dimethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75840-13-0 | |
Record name | 2-Bromo-1-(2,5-dimethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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